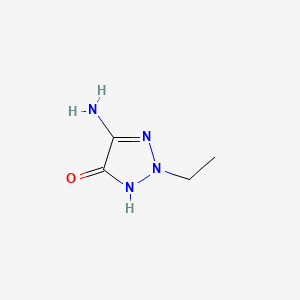

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol

Description

Overview of Nitrogen-Containing Heterocycles and Their Significance in Chemical Sciences

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. This class of compounds is of immense importance in the chemical sciences, forming the structural core of a vast number of natural products, including vitamins, hormones, and alkaloids. Their significance is particularly pronounced in medicinal chemistry and pharmaceutical sciences; an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs contain a nitrogen heterocycle.

The prevalence of these structures in drug design stems from their unique chemical properties. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. This makes them privileged structures in the development of therapeutic agents across a wide range of diseases. Beyond pharmaceuticals, nitrogen heterocycles are integral to agrochemicals, with over 70% of modern crop protection agents featuring these scaffolds. They also find applications in material science as corrosion inhibitors, polymers, and dyes.

Historical Development and Evolution of 1,2,3-Triazole Chemistry

The study of 1,2,3-triazoles, a specific class of five-membered heterocycles with three adjacent nitrogen atoms, has a history spanning over a century. A pivotal moment in the synthesis of this ring system was the development of the Huisgen 1,3-dipolar cycloaddition in the 1960s. This reaction involves the combination of an azide (B81097) and an alkyne to form the triazole ring. While foundational, this thermal process often requires high temperatures and results in a mixture of regioisomers, which limits its efficiency.

A revolutionary advancement in 1,2,3-triazole chemistry occurred in the early 2000s with the nearly simultaneous reports from the laboratories of K. Barry Sharpless and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, now a cornerstone of "click chemistry," is highly efficient, regioselective, and proceeds under mild, often aqueous, conditions to exclusively yield 1,4-disubstituted 1,2,3-triazoles. Shortly thereafter, ruthenium-catalyzed variants (RuAAC) were developed that selectively produce the 1,5-disubstituted regioisomer. These catalytic methods dramatically improved the accessibility of specifically substituted 1,2,3-triazoles, transforming them into versatile building blocks in drug discovery, chemical biology, and materials science.

| Milestone | Description | Key Advantage |

| Huisgen Cycloaddition (1960s) | Thermal 1,3-dipolar cycloaddition of azides and alkynes. | Foundational method for creating the 1,2,3-triazole ring. |

| CuAAC ("Click Chemistry", ~2002) | Copper(I)-catalyzed reaction of azides and terminal alkynes. | High yield, mild conditions, and exclusive formation of the 1,4-regioisomer. |

| RuAAC | Ruthenium-catalyzed reaction of azides and alkynes. | Complements CuAAC by providing selective access to the 1,5-regioisomer. |

Classification and Isomerism within Monocyclic Triazole Systems

The term "triazole" refers to isomers of a five-membered aromatic heterocycle with the molecular formula C₂H₃N₃. There are two main constitutional isomers, distinguished by the relative positions of the three nitrogen atoms.

1,2,3-Triazole : Features three contiguous nitrogen atoms.

1,2,4-Triazole (B32235) : Features two adjacent nitrogen atoms and one isolated nitrogen atom.

Within the 1,2,3-triazole system, further isomerism is possible due to tautomerism and the substitution pattern on the ring.

Tautomerism : For an unsubstituted or monosubstituted 1,2,3-triazole, the proton on the nitrogen can reside on any of the three nitrogen atoms, leading to different tautomers. The two most common forms are the 1H- and 2H-tautomers. The 2H-1,2,3-triazole tautomer is generally estimated to be more stable in the gas phase.

Regioisomerism : In disubstituted 1,2,3-triazoles synthesized from a monosubstituted alkyne and an organic azide, two different regioisomers can be formed:

1,4-Disubstituted Isomer : Substituents are located at the 1- and 4-positions of the triazole ring. This is the product typically formed in copper-catalyzed click chemistry.

1,5-Disubstituted Isomer : Substituents are located at the 1- and 5-positions. This isomer is selectively produced via ruthenium-catalyzed reactions.

| Isomer Type | Basis of Isomerism | Example Structures |

| Constitutional | Arrangement of N atoms in the ring | 1,2,3-Triazole vs. 1,2,4-Triazole |

| Tautomeric | Position of N-H proton | 1H-1,2,3-Triazole vs. 2H-1,2,3-Triazole |

| Regioisomeric | Position of substituents | 1,4-Disubstituted vs. 1,5-Disubstituted |

Contextualizing 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol within Contemporary Triazole Research

A thorough review of contemporary scientific literature indicates that the specific compound 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is not widely reported. There is a lack of specific published research detailing its synthesis, properties, or applications. However, its structure can be contextualized by examining research on closely related analogues, which highlights the potential areas of interest for this molecule.

The core of the molecule is a 2H-1,2,3-triazole , indicating substitution at the N-2 position with an ethyl group. The ring is further functionalized with a hydroxyl group at C-4 and an amino group at C-5. This substitution pattern is notable because the classical Huisgen cycloaddition and its common catalytic variants (CuAAC, RuAAC) typically involve the reaction of azides with alkynes, which does not directly yield a 5-amino-4-hydroxy substitution pattern.

Alternative synthetic strategies are required for such structures. The synthesis of 5-amino-1,2,3-triazoles, for instance, can be achieved through a dipolar [3+2]-cycloaddition reaction between organic azides and monosubstituted acetonitriles. mdpi.com This approach provides access to the 5-amino-1,2,3-triazole scaffold, which is a valuable precursor in medicinal chemistry. Research into 5-amino-1,2,3-triazole-4-carboxamides has identified this core as a novel scaffold for developing agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease. acs.orgnih.gov

The functional groups on 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol suggest potential for diverse chemical interactions. The amino group at C-5 and the hydroxyl group at C-4 (which may exist in tautomeric equilibrium with a triazolone form) provide sites for hydrogen bonding, which is critical for molecular recognition in biological systems. The N-2 ethyl group provides a lipophilic handle that can influence the molecule's solubility and pharmacokinetic properties. While specific research on this exact molecule is absent, its structural motifs are present in compounds of significant interest to medicinal and materials chemists, suggesting that 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol could be a target for future synthetic and evaluative studies.

Structure

3D Structure

Properties

Molecular Formula |

C4H8N4O |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

4-amino-2-ethyl-1H-triazol-5-one |

InChI |

InChI=1S/C4H8N4O/c1-2-8-6-3(5)4(9)7-8/h2H2,1H3,(H2,5,6)(H,7,9) |

InChI Key |

MXRMPSPDENUAFM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1NC(=O)C(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Pathways for 5 Amino 2 Ethyl 2h 1,2,3 Triazol 4 Ol and Analogues

Modern and Green Chemistry Principles in 1,2,3-Triazole Synthesis

In response to the limitations of classical methods, modern synthetic chemistry has emphasized the development of more efficient, selective, and environmentally benign protocols. These approaches, often guided by the principles of green chemistry, include catalytic systems, alternative energy sources, and innovative reaction setups to improve yields, reduce waste, and enhance safety. rsc.orgnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

A major advancement in 1,2,3-triazole synthesis was the introduction of copper(I) catalysis, a reaction now famously known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.org Independently reported by the laboratories of Meldal and Sharpless, this "click chemistry" reaction is characterized by its high efficiency, mild reaction conditions, and remarkable regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgbeilstein-journals.org The Cu(I) catalyst accelerates the reaction rate by orders of magnitude compared to the thermal Huisgen cycloaddition. acs.org

The active Cu(I) species is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. beilstein-journals.org The reaction is robust and compatible with a wide variety of functional groups, making it a versatile tool in organic synthesis, medicinal chemistry, and materials science. rsc.org For the synthesis of the target compound, this would involve the reaction of ethyl azide (B81097) with a suitable alkyne precursor bearing the precursors to the 4-ol and 5-amino groups.

| Catalyst System | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | Room Temperature | Standard, reliable, mild conditions. | beilstein-journals.org |

| CuI | DMF / H₂O | 80 °C or Microwave | Effective for both conventional and microwave heating. | ias.ac.in |

| Copper-on-Charcoal (heterogeneous) | DCM | 110 °C (Flow) | Reusable catalyst, suitable for continuous flow, no added base required. | nih.gov |

| NiO/Cu₂O Nanocomposites | Ethanol / H₂O | Microwave | Heterogeneous catalyst with high activity and efficient product separation. | cu.edu.eg |

Multi-Step Flow Synthesis Techniques for 2-Substituted 1,2,3-Triazoles

Continuous flow chemistry represents a significant advancement in the safe and scalable synthesis of chemical compounds, including 1,2,3-triazoles. vapourtec.com This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. A robust protocol for synthesizing 1,4-disubstituted 1H-1,2,3-triazoles has been developed using a heterogeneous copper-on-charcoal catalyst in a flow system. nih.gov

This methodology allows for the synthesis of a diverse range of triazoles with good functional group tolerance and high yields without the need for an added base. nih.gov The use of a packed-bed reactor with a solid-supported catalyst simplifies product purification, as the catalyst is retained within the reactor. vapourtec.com Furthermore, flow synthesis enhances safety, particularly when working with potentially unstable reagents like organic azides, by minimizing the volume of the reaction mixture at any given time. beilstein-journals.org This approach has been successfully applied to the gram-scale production of triazole derivatives. nih.govbeilstein-journals.org

Microwave-Assisted Synthetic Protocols for Triazole Systems

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov For the synthesis of 1,2,3-triazoles, microwave-assisted protocols lead to dramatic reductions in reaction times, often from hours to minutes, along with an increase in product yields. rsc.orgias.ac.in This technology aligns with green chemistry principles by enhancing energy efficiency. nih.gov

The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to cleaner reactions with fewer byproducts. rsc.org Both copper-catalyzed and catalyst-free cycloadditions have been successfully implemented using microwave technology. For instance, the Cu(I)-catalyzed synthesis of 1,2,3-triazole derivatives has been achieved in minutes with high yields under microwave irradiation, compared to several hours of conventional heating. ias.ac.in

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| CuI-catalyzed cycloaddition | 8 hours, 85% | 12 minutes, 94% | ias.ac.in |

| Synthesis of thioether 1,2,4-triazoles | Not specified | 15 minutes, 81% | nih.gov |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | >4 hours | 1 minute, 85% | nih.gov |

Cyclization Routes to 5-Amino-1,2,3-Triazoles

The synthesis of 5-amino-1,2,3-triazoles, the core structure of the target compound, often requires strategies that go beyond the standard azide-alkyne cycloaddition. A prominent method involves the cyclization of an azide with a precursor containing an activated methylene (B1212753) group, such as an α-cyano amide. nih.gov This approach allows for the direct incorporation of the amino group at the 5-position of the triazole ring. The reaction is typically base-promoted and provides an expedient route to 5-amino-1,2,3-triazole-4-carboxamides, which are close analogues of the target compound. nih.gov

Another modern, transition-metal-free strategy involves a cascade nucleophilic addition/cyclization process between carbodiimides and diazo compounds. rsc.org This method constructs the 5-amino-1,2,3-triazole skeleton under mild conditions and demonstrates the ongoing development of novel pathways to access this important heterocyclic system. rsc.org

Metal-Free and Catalyst-Free Synthesis Methodologies

While copper catalysis is highly effective, the development of metal-free synthetic routes is a key goal in green chemistry to avoid potential metal contamination in final products. Several metal-free approaches for synthesizing 1,2,3-triazoles have been established.

One such strategy involves an organocascade process that prepares 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and an azide source. rsc.org Other methods utilize tosylhydrazones as precursors, bypassing the need for potentially hazardous sodium azide. researchgate.net Additionally, three-component reactions of α-acetyl-α-diazomethane sulfonamides, primary aliphatic amines, and aromatic aldehydes can produce 1,5-disubstituted 1,2,3-triazoles without any catalyst or chemical promoter. acs.org These catalyst-free methods often rely on the inherent reactivity of highly activated starting materials or the use of alternative energy sources to drive the cycloaddition. nih.gov

Regio- and Stereocontrol in Triazole Ring Construction

The construction of the 1,2,3-triazole ring is most famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. nih.gov However, the thermal reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating catalytic methods for selective synthesis. nih.govacs.org

Regiocontrol:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction, a cornerstone of modern organic synthesis, provides exclusive access to 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org The reaction is robust, proceeds under mild, often aqueous, conditions, and demonstrates high functional group tolerance. rsc.orgacs.org

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper catalysis, ruthenium catalysts selectively yield 1,5-disubstituted 1,2,3-triazoles. nih.govacs.org

Metal-Free Synthesis: Highly strained cycloalkynes can undergo azide-alkyne cycloadditions to produce functionalized 1,2,3-triazoles without a metal catalyst. nih.gov Additionally, the use of activated dipolarophiles like enamines or enolates can accelerate the 1,3-dipolar cycloaddition with azides. nih.gov A base-mediated approach using tetraalkylammonium hydroxide (B78521) or t-BuOK in DMSO has been shown to form 1,5-diarylsubstituted 1,2,3-triazoles. organic-chemistry.org

Stereocontrol: For analogues containing chiral centers, stereocontrol is paramount. Iridium-catalyzed azide-thioalkyne cycloaddition (IrAAC) has emerged as a powerful tool for synthesizing fully substituted, chiral 1,2,3-triazole compounds with high regioselectivity. nih.gov This method allows for the precise construction of stereocontrolled oligomers. nih.gov Asymmetric CuAAC has also been developed for the synthesis of 1,2,3-triazoles bearing a tertiary alcohol functional group with high enantioselectivity (87–99% ee). acs.org

Synthesizing the N2-substituted isomer, as required for 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol, presents a distinct challenge, as the most common catalytic methods favor N1 substitution. researchgate.net However, specific strategies have been developed. For instance, a "one-pot" three-component reaction using chalcones, sodium azide, and halogenated aromatics with a cuprous oxide catalyst can selectively prepare N2-substituted-1,2,3-triazoles with yields up to 98%. frontiersin.org Another approach involves the palladium/copper-catalyzed three-component cycloaddition of alkynes, allyl methyl carbonate, and trimethylsilyl (B98337) azide (TMSN₃) to yield 2-allyl-substituted-1,2,3-triazoles. nih.gov

Strategies for the Introduction of the Ethyl and Hydroxyl Moieties on the 1,2,3-Triazole Scaffold

The introduction of specific substituents onto the triazole core can be achieved either by using functionalized precursors during the ring formation or by post-synthetic modification of a pre-formed triazole scaffold.

Introduction of the N2-Ethyl Group: Direct synthesis of N2-substituted triazoles is the most efficient route. This typically involves a cycloaddition reaction where one of the precursors provides the N2-substituent. For the target compound, this would likely involve using ethyl azide as a reactant in a suitable cycloaddition reaction. Alternatively, N-alkylation of a pre-existing NH-1,2,3-triazole can be performed, though this can lead to a mixture of N1 and N2 isomers, requiring chromatographic separation. The choice of alkylating agent, base, and solvent is critical to influence the regioselectivity of the alkylation.

Introduction of the C4-Hydroxyl and C5-Amino Groups: The 5-amino-4-hydroxy-1,2,3-triazole core is a tautomer of 5-amino-1,2,3-triazol-4(xH)-one. The synthesis often targets the more stable tautomer or a protected version. A key strategy for creating this substitution pattern is the 1,3-dipolar cycloaddition between an azide and an activated nitrile.

Azide-Nitrile Cycloaddition: The reaction of azides with compounds containing an active methylene group, such as malononitrile (B47326) or cyanoacetamides, is a direct route to 5-amino-1,2,3-triazoles. researchgate.netresearchgate.net For example, reacting aryl azides with malononitrile in the presence of a base like DBU can produce 5-amino-4-cyano-1,2,3-triazoles. researchgate.net To obtain the desired C4-hydroxyl group, a precursor like ethyl cyanoacetate (B8463686) could be used, where the ester group can be subsequently hydrolyzed.

Cyclization of Hydrazones: Another pathway involves the oxidative cyclization of α-hydrazono-nitriles to obtain aminotriazoles. researchgate.net

A general procedure for synthesizing 5-amino-1,2,3-triazoles involves reacting a suitable nitrile with an azide in DMSO with a base like potassium tert-butoxide (KOtBu) at elevated temperatures (e.g., 70 °C). nih.gov This method has been used to prepare a variety of 5-amino-1,2,3-triazole derivatives. nih.gov

Optimization of Reaction Conditions and Yields in Triazole Synthesis

Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring regioselectivity. Key factors include the choice of catalyst, base, solvent, and temperature.

Catalyst and Base Selection: The choice of catalyst dictates the regiochemical outcome of azide-alkyne cycloadditions. nih.gov For other triazole syntheses, the base can be critical. In the reaction of β-carbonyl phosphonates with azides, cesium carbonate (Cs₂CO₃) in DMSO was found to be a superior system for promoting the formation of 1,2,3-triazoles under mild conditions, providing high regioselectivity and yield. nih.govacs.org A systematic study showed Cs₂CO₃ gave good conversion, while strong bases like NaHMDS or KHMDS yielded almost no product. acs.org

| Entry | Base | Solvent | Conversion (%) |

|---|---|---|---|

| 1 | Cs₂CO₃ | DMSO | 95 |

| 2 | K₂CO₃ | DMSO | <5 |

| 3 | Na₂CO₃ | DMSO | <5 |

| 4 | Li₂CO₃ | DMSO | <5 |

| 5 | Cs₂CO₃ | DMF | 20 |

| 6 | Cs₂CO₃ | NMP | 15 |

| 7 | NaHMDS | THF | <5 |

| 8 | KHMDS | THF | <5 |

Solvent and Temperature Effects: The solvent can significantly influence reaction rates and yields. DMSO is often an effective solvent for triazole synthesis, particularly in base-mediated reactions. nih.govresearchgate.net Temperature is another key variable. For instance, in the synthesis of bis(1,2,3-triazole) versus 5-alkynyl-1,2,3-triazole, temperature control was used to selectively favor one product over the other; lower temperatures (0°C) favored the bis(triazole) with 91% yield, while a higher temperature (60°C) produced the alkynyl-triazole in 68% yield. frontiersin.org

Flow Synthesis: For process optimization, continuous flow synthesis offers advantages over batch reactions. A protocol for synthesizing 1,4-disubstituted 1H-1,2,3-triazoles using a heterogeneous copper-on-charcoal catalyst has been established. rsc.org Optimal conditions were found to be 110 °C with a residence time of approximately 129 seconds in DCM, achieving quantitative formation of the desired product. rsc.org This demonstrates an efficient and scalable approach to triazole synthesis. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Amino 2 Ethyl 2h 1,2,3 Triazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei.

The proton NMR (¹H NMR) spectrum of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is predicted to provide key information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

The ethyl group attached to the nitrogen at position 2 would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.

The protons of the amino (-NH2) and hydroxyl (-OH) groups are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. In some cases, these peaks may be broad or exchange with solvent protons (like D2O), leading to their disappearance from the spectrum.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (ethyl group) | ~1.3 - 1.5 | Triplet | ~7.0 |

| -CH₂- (ethyl group) | ~4.0 - 4.3 | Quartet | ~7.0 |

| -NH₂ | Variable (broad) | Singlet | N/A |

| -OH | Variable (broad) | Singlet | N/A |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The triazole ring itself contains two carbon atoms, C4 and C5, which are expected to have distinct chemical shifts due to their different substituents (hydroxyl and amino groups, respectively). The carbons of the ethyl group will also show characteristic signals in the aliphatic region of the spectrum. The chemical shifts in ¹³C NMR are also reported in ppm relative to TMS.

The C4 carbon, bonded to the electronegative oxygen atom of the hydroxyl group, is expected to be deshielded and thus appear at a higher chemical shift compared to the C5 carbon, which is attached to the amino group. The carbons of the ethyl group will appear in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (ethyl group) | ~15 - 20 |

| -CH₂- (ethyl group) | ~50 - 55 |

| C5 (triazole ring) | ~140 - 150 |

| C4 (triazole ring) | ~155 - 165 |

Nitrogen NMR, particularly ¹⁵N NMR due to its sharper signals compared to ¹⁴N NMR, can provide valuable insight into the electronic structure of the triazole ring. The 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol molecule contains four distinct nitrogen atoms: the three nitrogens of the triazole ring (N1, N2, and N3) and the nitrogen of the amino group. Each of these nitrogen atoms will have a unique chemical shift, reflecting its specific bonding and electronic environment. The N2 nitrogen, being substituted with an ethyl group, will have a different chemical environment compared to the other ring nitrogens. The amino nitrogen will also exhibit a characteristic chemical shift.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is expected to show strong, broad absorption bands in the region of 3200-3600 cm⁻¹ corresponding to the N-H stretching vibrations of the amino group and the O-H stretching vibration of the hydroxyl group. The broadening of these peaks is indicative of hydrogen bonding. C-H stretching vibrations from the ethyl group would be observed in the 2850-3000 cm⁻¹ region. The C=N and N=N stretching vibrations of the triazole ring are expected to appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also be useful in identifying these functional groups, particularly for the non-polar bonds which may give weak signals in the IR spectrum.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad |

| N-H stretch | 3200 - 3500 | Medium-Strong, Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N / N=N stretch (triazole ring) | 1400 - 1650 | Medium-Strong |

| C-N stretch | 1000 - 1350 | Medium |

| C-O stretch | 1000 - 1260 | Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol (C₄H₈N₄O), the molecular weight is 128.13 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed, confirming the elemental composition.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 128. The fragmentation pattern would be influenced by the stability of the resulting fragments. Common fragmentation pathways could include the loss of the ethyl group (M-29), loss of the amino group (M-16), or loss of the hydroxyl group (M-17). The triazole ring itself can also undergo characteristic fragmentation.

| m/z Value | Predicted Fragment |

|---|---|

| 128 | [M]⁺ (Molecular Ion) |

| 99 | [M - C₂H₅]⁺ |

| 112 | [M - NH₂]⁺ |

| 111 | [M - OH]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state. A single-crystal X-ray diffraction study of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol would reveal the three-dimensional arrangement of atoms in the crystal lattice.

Based on the structures of similar triazole derivatives, it is anticipated that the triazole ring would be essentially planar. The presence of both amino and hydroxyl groups provides sites for extensive intermolecular hydrogen bonding. These hydrogen bonds would likely play a crucial role in the crystal packing, forming a network of interconnected molecules. The ethyl group would likely be oriented to minimize steric hindrance. Analysis of the crystal structure would provide precise measurements of the C-N, C-C, C-O, and N-N bond lengths and the angles within the triazole ring and its substituents, confirming the connectivity and conformation of the molecule.

Analysis of Molecular Geometry and Conformation

There is currently no published research that has determined the molecular geometry and conformation of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol through methods such as X-ray crystallography or computational modeling.

Investigation of Intermolecular Interactions

Detailed investigations into the intermolecular interactions of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol, such as hydrogen bonding and π-π stacking, have not been reported in the scientific literature.

Elemental Microanalysis for Stoichiometric Verification

No experimental data from elemental microanalysis has been published for 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol to confirm its stoichiometric composition.

Computational and Theoretical Chemistry Studies of 5 Amino 2 Ethyl 2h 1,2,3 Triazol 4 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

There is no available data from quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, specifically for 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol. Such studies on related triazole compounds often provide fundamental insights into their molecular characteristics.

Geometry Optimization and Conformational Analysis

Information regarding the optimized geometry and conformational analysis of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is not present in the surveyed literature. This type of analysis is crucial for determining the most stable three-dimensional arrangement of the atoms in the molecule, which influences its physical and chemical properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution for 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol, has not been reported. FMO analysis is critical for understanding a molecule's reactivity, kinetic stability, and electronic transitions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

No theoretical predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts or infrared (IR) vibrational frequencies, for 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol are available. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Thermochemical Calculations and Energetic Stability Evaluation

Specific thermochemical data and evaluations of the energetic stability for 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol derived from computational methods are currently unavailable. These calculations typically provide information on properties like the heat of formation and Gibbs free energy, which are important for assessing the compound's stability and potential for use in various applications.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

There are no published Molecular Electrostatic Potential (MEP) maps for 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol. MEP analysis is instrumental in visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

A Natural Bond Orbital (NBO) analysis, which would provide insights into electron delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol, has not been reported.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry studies focused solely on the chemical compound “5-amino-2-ethyl-2H-1,2,3-triazol-4-ol.” Research in this domain tends to cover broader classes of triazole derivatives or other specific analogs.

Therefore, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the requested outline for this particular compound. The required data on its specific tautomerism, isomerization pathways, 3D-QSAR, and molecular docking simulations are not present in the public research domain.

To fulfill the user's request, one would need access to dedicated, unpublished research on "5-amino-2-ethyl-2H-1,2,3-triazol-4-ol." General discussions on related triazole compounds would violate the explicit instruction to focus exclusively on the specified molecule.

Reactivity, Derivatization, and Chemical Transformations of 5 Amino 2 Ethyl 2h 1,2,3 Triazol 4 Ol

Reaction Mechanisms Involving the Triazole Ring and its Substituents

The 1,2,3-triazole ring is a highly stable five-membered heterocyclic system, a characteristic attributed to its aromaticity and the presence of multiple nitrogen-nitrogen and carbon-nitrogen bonds. nih.govfrontiersin.org Its formation, often through 1,3-dipolar cycloaddition reactions, is a cornerstone of its chemistry. One of the most efficient methods for accessing the 5-amino-1,2,3-triazole core involves the keteniminate-mediated 1,3-dipolar cycloaddition of organic azides with nitriles that possess an active methylene (B1212753) group. nih.gov This reaction is often followed by a Dimroth rearrangement, a process that involves the ring-opening and subsequent re-cyclization of the triazole, which is a fundamental reaction mechanism for this class of heterocycles. researchgate.net While the triazole ring itself is generally resistant to cleavage under common laboratory conditions, its substituents offer pathways for diverse transformations. The electron-donating amino and hydroxyl groups activate the triazole ring, influencing its reactivity toward electrophiles.

Electrophilic and Nucleophilic Reactivity of the Amino and Hydroxyl Groups

The exocyclic amino and hydroxyl groups are the primary centers for electrophilic and nucleophilic reactions in 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol.

Amino Group Reactivity: The amino group at the C5 position behaves as a potent nucleophile. This reactivity is extensively utilized in derivatization, particularly in carbon-nitrogen bond-forming reactions. A prominent example is the Buchwald-Hartwig cross-coupling reaction, where the amino group can be arylated or hetarylated. nih.govmdpi.comnih.gov This palladium-catalyzed amination allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for modifying the molecule's properties. nih.gov

Hydroxyl Group Reactivity: The hydroxyl group at the C4 position imparts acidic properties to the molecule. nih.gov It can be deprotonated by a suitable base to form a triazolate anion, which can then act as a nucleophile in reactions such as O-alkylation or O-acylation. The reactivity of this hydroxyl group is crucial for introducing functional groups or linking the triazole core to other molecular scaffolds through an oxygen bridge. The triazole ring itself, particularly when activated by substituents and N-oxidation, can undergo both electrophilic and nucleophilic substitution at its carbon atoms. rsc.org

Cycloaddition Reactions and Heterocycle Fusion

The 5-amino-1,2,3-triazole scaffold is a valuable precursor for the synthesis of annulated (fused) heterocyclic systems. The amino group, often in conjunction with an adjacent ring nitrogen, can participate in condensation reactions with bifunctional electrophiles to construct new rings. For instance, 5-aminotriazoles can serve as heterocyclic enamine analogs in multicomponent reactions to create fused systems such as triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines. semanticscholar.orgfrontiersin.org These reactions typically involve condensation with ketones, aldehydes, or their derivatives, leading to the formation of complex polycyclic structures with potential applications in medicinal chemistry and materials science. semanticscholar.org

Derivatization Studies: Synthesis of Functionalized Analogs

The functional groups of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol provide convenient handles for the synthesis of a wide array of functionalized analogs.

The amino group on the triazole ring can be converted into energetic functionalities, a common strategy in the development of high-nitrogen energetic materials. Research on the closely related 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole has demonstrated synthetic pathways to introduce azido (B1232118) (–N₃) and nitro (–NO₂) groups. rsc.orgscispace.comresearchgate.net The transformation of the amino group to an azido group is typically achieved through diazotization followed by substitution with an azide (B81097) salt. Further transformation to introduce a nitro group can also be accomplished, significantly increasing the energy content of the resulting molecule. rsc.orgresearchgate.net

| Precursor Compound | Target Moiety | Key Reagents | Resulting Compound | Reference |

|---|---|---|---|---|

| 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole | Azido (-N₃) | NaNO₂, HCl, NaN₃ | 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole | rsc.orgresearchgate.net |

| 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole | Nitro (-NO₂) | NaNO₂, H₂SO₄ | 5-(5-nitro-2H-1,2,3-triazol-4-yl)-1H-tetrazole | rsc.orgresearchgate.net |

The synthesis of hybrid molecules, where the triazole core is covalently linked to other functional molecular units, is a key area of research. The nucleophilic amino group is instrumental in these syntheses. For example, it can be coupled with electron-deficient heteroaromatics like 2,1,3-benzothiadiazole (B189464) (BTD) via Buchwald-Hartwig amination to create donor-acceptor (D-A) systems. mdpi.comnih.gov Such hybrid molecules are investigated for their unique photochemical and electrochemical properties for potential use in organic electronics, such as organic light-emitting diodes (OLEDs). mdpi.comnih.gov Additionally, the triazole unit can be linked to other heterocyclic systems, such as coumarins or even other triazole rings, to generate complex conjugates with tailored properties. preprints.orgnih.gov

| Triazole Reactant | Coupling Partner | Reaction Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 5-amino-1,2,3-triazole derivative | Aryl Bromide | Buchwald-Hartwig Amination | (THP-Dipp)Pd(cinn)Cl, NaOtBu, 110 °C | N-Aryl-5-amino-1,2,3-triazole | mdpi.comnih.gov |

| 2-bromo-...-1,2,3-triazol-...-one | 4-amino-...-1,2,4-triazole-3-thiol | Nucleophilic Substitution | Triethylamine, Ethanol, Reflux | 1,2,3-triazole / 1,2,4-triazole (B32235) conjugate | preprints.org |

General Chemical Stability and Degradation Characteristics (under various laboratory conditions)

The 1,2,3-triazole ring is renowned for its exceptional chemical and thermal stability. nih.gov This robustness makes it a reliable scaffold in various applications, as it is resistant to acidic and basic hydrolysis, oxidation, and reduction under many conditions. This stability extends to metabolic degradation, making the triazole ring a common bioisostere for amide bonds in medicinal chemistry. mdpi.com

Advanced Analytical Methodologies for the Detection and Quantification of 5 Amino 2 Ethyl 2h 1,2,3 Triazol 4 Ol

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol. nicovaper.com The development of a robust HPLC method is critical for the routine analysis and quality control of this compound. eu-jr.eu The polarity endowed by the amino and hydroxyl groups, combined with the triazole ring, suggests that reversed-phase HPLC would be a suitable approach for its separation.

A typical HPLC method for the analysis of aminotriazole derivatives involves a C18 stationary phase, which provides the necessary hydrophobicity for retaining the analyte. fao.orgpensoft.net The mobile phase composition is a critical parameter that must be optimized to achieve adequate separation from any impurities. A gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (like acetonitrile (B52724) or methanol) is often employed to ensure the efficient elution of compounds with varying polarities. japsonline.com

Detection is commonly achieved using a UV detector, as the triazole ring system is expected to exhibit significant absorbance in the UV region. The selection of an appropriate wavelength is crucial for achieving high sensitivity and specificity. Based on the analysis of similar triazole structures, a detection wavelength in the range of 210-260 nm would likely be optimal.

A hypothetical, yet scientifically grounded, HPLC method for the quantification of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is detailed in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

This interactive data table presents a potential set of parameters for the HPLC analysis of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol, derived from established methods for similar aminotriazole compounds.

Coupled Analytical Techniques for Impurity Profiling and Purity Assessment

Ensuring the purity of an active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing. nexbioinc.comcoraldrugs.com Impurity profiling, which involves the identification and quantification of all potential impurities, is a regulatory requirement. ijpsjournal.comijpcsonline.com For a compound like 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol, a range of impurities could arise from the synthetic route or degradation. These may include starting materials, intermediates, by-products, and degradation products.

The coupling of HPLC with mass spectrometry (LC-MS) is a powerful tool for impurity profiling. nih.govpharmasalmanac.com This technique provides not only the retention time information from the chromatography but also the mass-to-charge ratio (m/z) of the eluting compounds from the mass spectrometer. This dual detection allows for the tentative identification of impurities even at trace levels. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of an impurity, aiding in its definitive structural elucidation. mdpi.comub.edu

Potential impurities in a synthesis of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol could include positional isomers, unreacted starting materials, or by-products from side reactions. For instance, isomers such as 5-amino-1-ethyl-1H-1,2,3-triazol-4-ol could be present and may exhibit different biological activities or toxicities. LC-MS analysis would be invaluable in distinguishing such isomers based on subtle differences in their fragmentation patterns, even if they co-elute chromatographically. sciex.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural characterization of the main compound and its impurities. researchgate.netrsc.org Both 1H and 13C NMR spectra provide detailed information about the chemical environment of the atoms within the molecule, allowing for unambiguous structure determination. mdpi.comnih.gov The presence of impurities can sometimes interfere with spectral analysis, making the isolation of these impurities, often by preparative HPLC, a necessary step for full characterization. acs.org

The following table outlines potential process-related impurities that could be encountered during the synthesis of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol, along with their likely analytical signatures.

| Impurity Name | Structure | Expected m/z [M+H]⁺ | Potential Analytical Challenge |

| 5-amino-1-ethyl-1H-1,2,3-triazol-4-ol | (Structure of the 1-ethyl isomer) | 129.0776 | Co-elution with the main peak in some chromatographic systems. |

| Ethyl Azide (B81097) | CH₃CH₂N₃ | 72.0565 | Highly volatile, may require specific GC-MS analysis. |

| Cyanoacetamide | NCCH₂CONH₂ | 85.0375 | Polar nature may lead to poor retention on standard reversed-phase columns. |

| Dimerization By-product | (Structure of a possible dimer) | 256.1471 | Higher molecular weight may lead to longer retention times. |

This interactive data table illustrates hypothetical impurities that could be identified and characterized using coupled analytical techniques like LC-MS during the purity assessment of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions of hydrazine derivatives with appropriate carbonyl precursors. A typical procedure involves refluxing reactants (e.g., substituted amines and carbonyl compounds) in ethanol for 2–4 hours, followed by filtration and recrystallization from a DMF-EtOH (1:1) mixture to enhance purity . Purification can be monitored using thin-layer chromatography (TLC) with a solvent system such as toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v/v), visualized via iodine vapor .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR and FT-IR : Confirm functional groups (e.g., -NH₂, -OH) and regiochemistry of the triazole ring .

- X-ray Crystallography : Resolve crystal structure and hydrogen-bonding networks. For example, monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 7.494 Å, b = 8.373 Å, c = 24.770 Å, β = 97.455°) are common in triazole derivatives .

- UV-Vis Spectroscopy : Assess π→π* transitions in aromatic systems and monitor reaction kinetics .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-inflammatory potential of this compound?

- Methodological Answer :

- Structural Modification : Introduce pharmacophore groups (e.g., aryl, heteroaryl) at the 4- or 5-position of the triazole ring to enhance bioactivity. For example, substituting the ethyl group with a pyrazolyl moiety has shown improved anti-inflammatory profiles in analogous compounds .

- In Vitro Assays : Use COX-1/COX-2 inhibition assays and cytokine (e.g., IL-6, TNF-α) quantification in macrophage cell lines .

- SAR Analysis : Correlate substituent electronegativity and steric effects with activity using computational tools (e.g., molecular docking) .

Q. How can discrepancies in reaction yields during synthesis be systematically addressed?

- Methodological Answer :

- Variable Optimization : Screen solvents (e.g., ethanol vs. DMF), reflux duration (2–6 hours), and stoichiometric ratios using design-of-experiments (DoE) frameworks .

- Byproduct Analysis : Employ HPLC-MS to identify side products (e.g., dimerization or oxidation intermediates) and adjust reaction conditions accordingly .

- Purification Refinement : Compare recrystallization solvents (e.g., EtOH vs. acetone) and gradient chromatography for yield improvement .

Q. What strategies resolve contradictions in reported pharmacological data for triazole derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., assay protocols, cell lines) .

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across concentrations (1 nM–100 µM) to validate potency thresholds .

- Cross-Validation : Compare in vitro results with in vivo models (e.g., rodent inflammation assays) to confirm translational relevance .

Q. How can crystallographic data inform the compound’s stability and reactivity?

- Methodological Answer :

- Crystal Packing Analysis : Identify intermolecular interactions (e.g., hydrogen bonds, π-stacking) that enhance thermal stability. For example, monoclinic packing in triazoles often stabilizes the lattice via N-H⋯O/N hydrogen bonds .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., >200°C) with crystallographic density and hydrogen-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.